molecular formula C15H21FN2O3 B14786640 Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14786640
M. Wt: 296.34 g/mol
InChI Key: JOAYWNSGIRYALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and potential interactions with biological targets .

Biological Activity

Tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of neurological disorders and other therapeutic applications. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H21FN2O3
  • Molecular Weight : 296.34 g/mol
  • CAS Number : 1233859-99-8

The structure features a pyrrolidine ring, an amino group, and a tert-butyl ester, with a fluorine atom that enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential as a pharmacological agent in treating conditions such as:

  • Depression
  • Anxiety
  • Neurological Disorders

The presence of the fluorine atom is believed to play a crucial role in enhancing the compound's efficacy by increasing its solubility and bioavailability .

While specific mechanisms of action for this compound are still under investigation, related studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is critical for alleviating symptoms associated with mood disorders .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These studies often utilize flow cytometry to assess apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

A comparative analysis of various derivatives reveals differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:

Compound NameStructureKey Findings
This compoundStructureExhibits significant antidepressant-like effects in animal models.
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylateStructureDemonstrated higher cytotoxicity against cancer cells compared to standard treatments.
(S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylateStructureShowed improved selectivity towards specific receptor targets.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino group.
  • Esterification with tert-butyl alcohol.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYWNSGIRYALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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